molecular formula C18H22FNO5S B2760666 4-ethoxy-3-fluoro-N-(2-methoxy-2-(3-methoxyphenyl)ethyl)benzenesulfonamide CAS No. 1796950-33-8

4-ethoxy-3-fluoro-N-(2-methoxy-2-(3-methoxyphenyl)ethyl)benzenesulfonamide

Cat. No.: B2760666
CAS No.: 1796950-33-8
M. Wt: 383.43
InChI Key: YHRVRLKWPBZLEN-UHFFFAOYSA-N
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Description

The compound “4-ethoxy-3-fluoro-N-(2-methoxy-2-(3-methoxyphenyl)ethyl)benzenesulfonamide” is a complex organic molecule. It contains functional groups such as ether, fluoro, and sulfonamide, which are common in many pharmaceuticals and synthetic organic compounds .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the reactivity of its functional groups. For instance, the ether and fluoro groups might undergo nucleophilic substitution reactions, while the sulfonamide group could participate in condensation or hydrolysis reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For instance, the presence of polar functional groups like sulfonamide could increase its solubility in polar solvents .

Scientific Research Applications

Crystal Structures and Molecular Interactions

Research into the crystal structures of related benzenesulfonamide compounds reveals insights into molecular interactions and supramolecular architecture. Rodrigues et al. (2015) studied the crystal structures of similar sulfonamides, highlighting how molecular interactions, such as C—H⋯πaryl and C—H⋯O, influence the formation of two- and three-dimensional architectures, respectively (Rodrigues, Preema, Naveen, Lokanath, & Suchetan, 2015). Such insights could suggest potential applications in material science, particularly in designing materials with specific structural or functional properties.

Synthesis and Bioactivity

Compounds with the benzenesulfonamide moiety have been explored for their bioactivity, including as inhibitors for specific enzymes. For example, Gul et al. (2016) synthesized a series of benzenesulfonamide derivatives and tested them for cytotoxicity and enzyme inhibition potential, discovering some compounds exhibited significant activity (Gul, Tuğrak, Sakagami, Taslimi, Gulcin, & Supuran, 2016). This research indicates that 4-ethoxy-3-fluoro-N-(2-methoxy-2-(3-methoxyphenyl)ethyl)benzenesulfonamide could potentially be evaluated for similar bioactive properties, particularly in the context of medicinal chemistry and pharmaceutical research.

Safety and Hazards

The safety and hazards associated with this compound would depend on factors like its reactivity, toxicity, and environmental impact. For instance, similar compounds with a boronic acid group can be harmful if swallowed and cause skin and eye irritation .

Future Directions

The future research directions involving this compound could include exploring its potential uses in various fields like pharmaceuticals, materials science, or synthetic organic chemistry. This would likely involve further studies on its synthesis, reactivity, and properties .

Properties

IUPAC Name

4-ethoxy-3-fluoro-N-[2-methoxy-2-(3-methoxyphenyl)ethyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22FNO5S/c1-4-25-17-9-8-15(11-16(17)19)26(21,22)20-12-18(24-3)13-6-5-7-14(10-13)23-2/h5-11,18,20H,4,12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHRVRLKWPBZLEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)NCC(C2=CC(=CC=C2)OC)OC)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22FNO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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